molecular formula C18H28N2O2 B7176424 N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide

N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide

Cat. No.: B7176424
M. Wt: 304.4 g/mol
InChI Key: PTYLZRXHRIOXMS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(14-22-3)18(21)19(2)17-9-11-20(12-10-17)13-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYLZRXHRIOXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor, such as 1-benzylpiperidin-4-one, with appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methoxy-N,2-dimethylpropanoyl chloride under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of analgesics and neuroprotective drugs.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, including its potential as a cholinesterase inhibitor.

    Biochemistry: Research focuses on its role in modulating biochemical pathways and its effects on cellular processes.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 4-Benzylpiperidine

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide is unique due to its specific structural features, such as the methoxy group and the dimethylpropanamide moiety. These features contribute to its distinct pharmacological properties and potential therapeutic applications.

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